molecular formula C24H23N3O4S B2556732 N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899755-09-0

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2556732
CAS No.: 899755-09-0
M. Wt: 449.53
InChI Key: RWPHRNCKOQWGTH-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene core. Key structural elements include:

  • A fused oxa-diaza ring system with a bicyclic framework.
  • A sulfanyl (-S-) bridge at position 4, linked to a 2-(benzylcarbamoyl)ethyl group.
  • A tetrahydrofuran-derived oxolan-2-ylmethyl substituent at position 3.

The molecule’s synthesis likely involves multi-step cyclization and functionalization reactions, as seen in analogous tricyclic systems .

Properties

IUPAC Name

N-benzyl-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-20(25-13-16-7-2-1-3-8-16)15-32-24-26-21-18-10-4-5-11-19(18)31-22(21)23(29)27(24)14-17-9-6-12-30-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPHRNCKOQWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the oxolan-2-yl methyl group: This step can be achieved through the reaction of oxirane with a suitable nucleophile.

    Cyclization reactions: These reactions are crucial for forming the tricyclic structure of the compound.

    Introduction of the benzyl group: This can be done through a benzylation reaction using benzyl chloride and a base.

    Formation of the acetamide group: This step involves the reaction of an amine with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

The compound N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across multiple domains, including medicinal chemistry, pharmacology, and materials science.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The unique diazatricyclo structure may enhance the binding affinity to cancer-related targets, potentially leading to the development of novel anticancer agents.

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial activity against a range of pathogens. The sulfanyl group in this compound may play a crucial role in enhancing its efficacy against bacterial and fungal infections.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways suggests its potential as a therapeutic agent for metabolic disorders. Its design allows for selective targeting of enzyme active sites, which is critical for drug development.

Drug Delivery Systems

The incorporation of N-benzyl-2-{6-oxo... into drug delivery systems could improve the solubility and bioavailability of poorly soluble drugs. Its structural characteristics may facilitate the formation of nanoparticles or liposomes that enhance drug stability and release profiles.

Targeted Therapy

Given its structural complexity, this compound may be utilized in targeted therapy approaches for diseases such as cancer or autoimmune disorders. Functionalization with targeting moieties can enhance specificity towards diseased tissues while minimizing off-target effects.

Development of Novel Materials

The unique chemical properties of N-benzyl-2-{6-oxo... allow for its use in creating novel materials with specific mechanical or thermal properties. Its incorporation into polymer matrices can lead to enhanced performance characteristics suitable for various industrial applications.

Sensors and Diagnostics

Due to its potential reactivity and interaction with biological molecules, this compound could be explored for use in biosensors or diagnostic tools. Its ability to selectively bind to specific biomolecules makes it a candidate for developing sensitive detection methods.

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that similar diazatricyclo compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting substantial anticancer potential.
  • Antimicrobial Testing : Research reported in Antimicrobial Agents and Chemotherapy found that compounds with sulfanyl groups showed enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics.
  • Drug Delivery Applications : A recent investigation into nanoparticle formulations incorporating structurally related compounds showed improved pharmacokinetics and therapeutic efficacy compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical comparisons with analogous compounds, based on structural and functional similarities:

Compound Name Core Structure Key Substituents Synthesis & Characterization Reported Bioactivity/Applications
N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[…]sulfanyl)acetamide 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-pentaene - Sulfanyl-linked acetamide
- Oxolan-2-ylmethyl group
Presumed multi-step cyclization; characterization via IR, UV-Vis, elemental analysis (inferred) Unknown; structural analogs suggest potential kinase inhibition or antimicrobial activity
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 7-oxa-9-aza-spiro[4.5]decane - Benzothiazole group
- Dimethylamino-phenyl substituent
Synthesized via condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines; characterized by IR, UV-Vis, elemental analysis Explored in organic synthesis; potential applications in photodynamic therapy or enzyme inhibition
Salternamide E (Marine actinomycete-derived) Macrocyclic polyketide - Thioester linkage
- Hydroxyl and methyl groups
LC/MS-guided isolation; NMR and X-ray crystallography Antiproliferative activity against cancer cell lines

Key Observations:

Structural Complexity: The target compound shares the oxa-aza heterocyclic framework with spiro and tricyclic analogs, but its tricyclic system is more rigid compared to the spiro structures in .

Synthetic Routes : Unlike marine-derived compounds like Salternamide E, which require LC/MS-guided isolation , the target compound’s synthesis likely employs modular cyclization strategies, similar to the spiro-decane diones in .

Bioactivity Potential: While the benzothiazole-containing analogs in are explored for photodynamic applications, the oxolan-2-ylmethyl group in the target compound may improve solubility or metabolic stability, a feature critical for drug development .

Biological Activity

N-benzyl-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities due to the presence of multiple functional groups and a unique tricyclic framework.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S and its IUPAC name reflects its intricate structure. The presence of the oxolan and diazatricyclo moieties indicates potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, derivatives of benzyl and pyrimidine have shown significant activity against various cancer cell lines including human colon (HT29) and prostate (DU145) cancers. The mechanism often involves inhibition of key enzymes such as EGFR tyrosine kinase, which plays a crucial role in tumor growth and proliferation .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The benzyl group is known for enhancing bioactivity by improving membrane permeability and interaction with microbial targets.

Anti-inflammatory Effects

The presence of sulfur in the compound may contribute to anti-inflammatory effects, as sulfanyl groups are often implicated in modulating inflammatory pathways. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

The biological activity of N-benzyl-2-acetamide derivatives is often attributed to their ability to interact with specific receptors or enzymes:

  • Enzyme Inhibition : Compounds can act as competitive inhibitors for enzymes involved in cancer cell proliferation.
  • Receptor Binding : The structural components may facilitate binding to receptors that mediate cell signaling pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle progression.

Study 1: Anticancer Activity Assessment

In a recent study, derivatives similar to N-benzyl-2-acetamide were evaluated for their anticancer properties using the MTT assay on HT29 and DU145 cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics .

CompoundIC50 (µM)Cell Line
N-benzyl derivative A15HT29
N-benzyl derivative B20DU145

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 10 µg/mL, suggesting significant antimicrobial potential .

PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10
Escherichia coli15

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